N-butyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
N-butyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a tricyclic sulfonamide derivative characterized by a pyrido[3,2,1-ij]quinoline core. The molecule features a ketone group at position 3 and a sulfonamide moiety at position 9, with N-butyl and N-phenyl substituents on the sulfonamide nitrogen. Structural determination of such compounds often employs crystallographic tools like the SHELX system, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
N-butyl-2-oxo-N-phenyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-2-3-14-24(19-9-5-4-6-10-19)28(26,27)20-15-17-8-7-13-23-21(25)12-11-18(16-20)22(17)23/h4-6,9-10,15-16H,2-3,7-8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQAXCYKEWDQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity through a review of existing literature and research findings.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds and features a sulfonamide functional group. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological systems.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds related to this class exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar in structure have been screened against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. These studies suggest that the compound may inhibit bacterial growth effectively .
- Antifungal Activity : The compound has also shown potential antifungal activity against pathogens like Aspergillus niger and Candida albicans .
- Antituberculosis Activity : Preliminary investigations have indicated some efficacy against Mycobacterium tuberculosis .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. The results suggest that while some derivatives exhibit low toxicity towards normal cells, they retain significant activity against cancerous cells .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Study 1: Synthesis and Evaluation
In a study focusing on the synthesis of derivatives of this compound, researchers reported that certain modifications led to enhanced antimicrobial activity. The synthesized compounds were tested for their ability to inhibit bacterial growth and were found to possess varying degrees of effectiveness .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that specific substituents on the quinoline ring significantly impacted the biological activity. For example, the introduction of different alkyl groups was found to enhance antibacterial potency .
Data Table: Biological Activity Summary
| Activity Type | Test Organisms/Cells | Results Summary |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Significant inhibition observed |
| Escherichia coli | Moderate inhibition | |
| Bacillus subtilis | Effective at higher concentrations | |
| Antifungal | Aspergillus niger | Effective inhibition |
| Candida albicans | Moderate effectiveness | |
| Antituberculosis | Mycobacterium tuberculosis | Preliminary positive results |
| Cytotoxicity | Various cancer cell lines | Low toxicity to normal cells |
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed analysis based on identified analogs (see Table 1):
Substituent Variations in Sulfonamide Derivatives
3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Key Difference : The N-pentyl group replaces the N-butyl substituent.
- Impact: The longer alkyl chain (pentyl vs. Such modifications are critical for optimizing blood-brain barrier penetration in CNS-targeted drugs.
3-Oxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Key Difference : A 4-(trifluoromethyl)phenyl group substitutes the N-phenyl moiety.
- Fluorinated aromatic groups are common in drug design to modulate pharmacokinetics .
Functional Group Modifications
N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
- Key Difference : Replacement of the sulfonamide group with an oxalamide linker.
- Impact : The oxalamide group introduces hydrogen-bonding capabilities, which may enhance target interactions but reduce lipophilicity compared to sulfonamides. This substitution could shift activity toward different biological targets .
Comparative Data Table
Table 1: Structural and Hypothesized Properties of N-butyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide and Analogs
| Compound Name | Substituent R₁ | Substituent R₂ | Key Structural Feature | Hypothesized Property Impact |
|---|---|---|---|---|
| N-butyl-3-oxo-N-phenyl-...-9-sulfonamide (Target) | Phenyl | Butyl | Sulfonamide | Balanced lipophilicity; moderate solubility and permeability |
| 3-oxo-N-pentyl-...-9-sulfonamide | - | Pentyl | Longer alkyl chain | Increased lipophilicity; reduced aqueous solubility |
| 3-Oxo-N-[4-(trifluoromethyl)phenyl]-...-9-sulfonamide | 4-(trifluoromethyl)phenyl | - | Fluorinated aryl group | Enhanced metabolic stability; stronger hydrophobic interactions |
| N1-(3-hydroxypropyl)-N2-(3-oxo-...-9-yl)oxalamide | 3-hydroxypropyl | Oxalamide | Amide linker | Increased hydrogen bonding; reduced membrane permeability |
Research Findings and Limitations
- Crystallographic Analysis: SHELX-based refinement is pivotal for resolving the tricyclic core and substituent conformations in such compounds .
- Pharmacological Gaps : While structural analogs suggest trends in substituent effects, explicit binding affinity, toxicity, or metabolic data are absent. For instance, the trifluoromethyl derivative’s enhanced stability remains theoretical without enzymatic or cellular assays .
- Synthetic Challenges : The tricyclic framework’s complexity may limit scalable synthesis, particularly for analogs with bulky substituents like the trifluoromethyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
